molecular formula C6H12O3 B009714 1,3,5-Cyclohexanetriol CAS No. 2041-15-8

1,3,5-Cyclohexanetriol

Cat. No. B009714
CAS RN: 2041-15-8
M. Wt: 132.16 g/mol
InChI Key: FSDSKERRNURGGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives, including compounds similar to 1,3,5-Cyclohexanetriol, often involves multi-step protocols. For example, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane demonstrates the complexity involved in synthesizing specific cyclohexane configurations, achieved through a 12-step process emphasizing the intricacies of cyclohexane chemistry (Keddie et al., 2015).

Molecular Structure Analysis

Cyclohexane derivatives, such as 1,3,5-Cyclohexanetriol, exhibit a range of molecular structures, including chair conformations and facial polarization. The study on hexafluorocyclohexane highlighted the unusual molecular dipole moment in a cyclohexane ring, suggesting potential for unique molecular interactions and stability in cyclohexane derivatives (Keddie et al., 2015).

Chemical Reactions and Properties

Cyclohexane derivatives undergo various chemical reactions, including bromination and cycloadditions, showcasing the reactivity of the cyclohexane ring. Bromination studies of cyclohexadienes offer insights into the mechanisms and products of such reactions, relevant to understanding 1,3,5-Cyclohexanetriol's reactivity (Han et al., 1999).

Physical Properties Analysis

The physical properties of cyclohexane derivatives, including solubility, melting point, and crystalline structure, are critical for their application in various domains. For example, the solid-state and inclusion properties of cyclohexanedione cyclamers provide valuable information on the interaction potentials and stability of cyclohexane derivatives (Etter et al., 1990).

Chemical Properties Analysis

The chemical properties of 1,3,5-Cyclohexanetriol, such as acidity, basicity, and reactivity towards other chemical groups, are foundational to its application in synthesis and material science. Studies on cyclohexanedione and its derivatives highlight the versatility and potential of cyclohexane derivatives in forming bioactive molecules and natural products, underscoring the importance of understanding these chemical properties (Sharma et al., 2020).

Scientific Research Applications

  • Synthesis of Oligodeoxyribonucleotides : It is used in the solid-phase synthesis of 3′-3′ linked oligodeoxyribonucleotides for alternate strand triple helix formation (Napoli et al., 1999).

  • Starting Material for Vitamin D3 Analogs : It serves as a starting material in synthesizing 19-Nor-1α,25-dihydroxyvitamin D3 and related analogues (Huang et al., 1995).

  • Benchmark in Organic Synthesis : 1,3,5-hexatriene, a related compound, is a benchmark for various transformations in organic synthesis and natural product biology (Minitti et al., 2014).

  • Fuel Additive : It can be used as an additive to alter the reactivity of conventional fuel, potentially improving auto-ignition control (Schönborn et al., 2019).

  • Chemical Dynamics : The photochemically induced electrocyclic ring-opening reaction of 1,3-cyclohexadiene to 1,3,5-hexatriene serves as a prototype for many important reactions in chemistry and biological systems (Deb & Weber, 2011).

  • Synthesis of Cyclopentadienyltitanium Complexes : It reacts with cyclopentadienyltitanium complexes to form substituted cyclopentadienyltitanium complexes with an adamantane-type structure (Choquette et al., 1995).

  • Supramolecular Coordination Chemistry : The synthesized ligands have potential for use in supramolecular coordination chemistry (Fielden et al., 2005).

  • Isomerization Control : Shaped ultrafast laser pulses in the deep ultraviolet can control the ring opening isomerization of 1,3-cyclohexadiene to form 1,3,5-hexatriene, yielding a significant increase in isomerization compared to unshaped laser pulses (Kotur et al., 2009).

Future Directions

1,3,5-Cyclohexanetriol has a wide range of applications in the chemical industry . It can be used as a food additive and as a sweetener . In addition, it is also used as an additive in the manufacture of Polyether polymers, resins, dyes, and pharmaceutical industries .

properties

IUPAC Name

cyclohexane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDSKERRNURGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942577
Record name Cyclohexane-1,3,5-triol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Cyclohexanetriol

CAS RN

2041-15-8
Record name 1,3,5-Cyclohexanetriol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phloroglucitol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143
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Record name Cyclohexane-1,3,5-triol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
BJ Balcom, NO Petersen - Langmuir, 1991 - ACS Publications
We have synthesized and demonstrated the surfactant behavior of a novel radially symmetric surfactant which features a cyclohexane ringin theheadgroup. The tristearoyl derivative of …
Number of citations: 10 pubs.acs.org
CS Boever - 1989 - openprairie.sdstate.edu
One of our recent interests has been to explore the structure of cis, cis-1, 3, 5-cyclohexanetriol (triol) complexes of first raw transition metal ions. To date, there has not been extensive …
Number of citations: 0 openprairie.sdstate.edu
B Wirz, H Iding, H Hilpert - Tetrahedron: Asymmetry, 2000 - Elsevier
For the synthesis of the potentially antipsoriatic vitamin D derivative 3 (Ro 65-2299) an efficient and multiselective enzymatic step had been developed in which the easily accessible …
Number of citations: 31 www.sciencedirect.com
C Boever, J Gislason, WP Jensen, RA Jacobson - Inorganica chimica acta, 1999 - Elsevier
The structures of CuC 6 H 12 O 3 Cl 2 , (I) and NiC 12 H 24 O 6 Cl 2 , (II) were determined using X-ray single crystal methods and Hartree–Fock SCF calculations. The copper(II) ion is …
Number of citations: 5 www.sciencedirect.com
D Huang, X Sun, Y Liu, H Ji, W Liu, CC Wang… - Chinese Chemical …, 2021 - Elsevier
A novel carbon-rich gC 3 N 4 nanosheets with large surface area was prepared by facile thermal polymerization method using urea and 1,3,5-cyclohexanetriol. Plenty of carbon-rich …
Number of citations: 47 www.sciencedirect.com
DM Choquette, WE Buschmann, MM Olmstead… - Inorganic …, 1993 - ACS Publications
Organotransition metal alkoxide complexes are a subject of continuing interest with respect to structure and reactivity.* 1 Transition metalcomplexes of tridentate and higher-dentate …
Number of citations: 17 pubs.acs.org
J Fielden, J Sprott, L Cronin - New Journal of Chemistry, 2005 - pubs.rsc.org
A range of eight novel ligands, based on the cis-1,3-trans-5-substituted cyclohexane framework, have been synthesized by a stereospecific route starting from cis-1,3,5-cyclohexanetriol. …
Number of citations: 11 pubs.rsc.org
DM Choquette, WE Buschmann, RF Graceffa… - Polyhedron, 1995 - Elsevier
Cis-1,3,5-cyclohexanetriol [C 6 H 9 (OH) 3 ] reacts with η 5 -(C 5 R 5 )TiCl 3 [R 5 = H 5 , Me 5 , (Me 3 Si)(H) 4 , 1,3-(Me 3 Si) 2 (H) 3 , (1,3-(t-Bu) 2 (H) 3 ] in the presence of three molar …
Number of citations: 3 www.sciencedirect.com
EN Marvell, S Provant - The Journal of Organic Chemistry, 1964 - ACS Publications
Sexton, unpublished data.(15) FAL Anet, Can. J. Chem., 39, 789 (1961); EN Marvell and G. Caple, unpublished data. 7-keto derivative. The inside hydrogen in IV would then be within …
Number of citations: 6 pubs.acs.org
MR Putta, D Yu, L Bhagat, D Wang… - Journal of medicinal …, 2010 - ACS Publications
Oligodeoxynucleotides containing unmethylated CpG motifs act as ligands of Toll-like receptor 9 (TLR9). We previously reported a novel class of TLR9 agonists, referred to as immune-…
Number of citations: 10 pubs.acs.org

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